Ethyl 4-chloro-2-ethoxy-3-fluorobenzoate
Description
Properties
Molecular Formula |
C11H12ClFO3 |
|---|---|
Molecular Weight |
246.66 g/mol |
IUPAC Name |
ethyl 4-chloro-2-ethoxy-3-fluorobenzoate |
InChI |
InChI=1S/C11H12ClFO3/c1-3-15-10-7(11(14)16-4-2)5-6-8(12)9(10)13/h5-6H,3-4H2,1-2H3 |
InChI Key |
OIAUQDRCVMBHKA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1F)Cl)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-chloro-4-fluorobenzoic acid derivatives
A representative method for preparing 2-chloro-4-fluorobenzoic acid, a close precursor, involves multiple steps starting from m-chloroaniline:
Step 1: Formation of N, N-bis-(trimethylsilyl) ethoxymethyl-3-chloroaniline
React m-chloroaniline with 2-(trimethylsilyl) ethoxymethyl chloride in the presence of potassium carbonate, potassium iodide, ionic liquid, and water at 100 °C. After reaction, cool and isolate the product by filtration and drying. Yields range from 90.5% to 96% depending on scale and conditions.Step 2: Conversion to 4-bis-(trimethylsilyl) ethoxymethyl amino-2-chlorobenzaldehyde
Treat the amine intermediate with titanium tetrachloride in ionic liquid and water mixture at room temperature to 50 °C for 2-5 hours. Quench with aqueous alkali and isolate by filtration. Yields are typically above 89%.Step 3: Oxidation to 4-amino-2-chlorobenzoic acid
Oxidize the benzaldehyde intermediate with hydrogen peroxide in an organic solvent using triphenylphosphine radium chloride as a catalyst under hydrogen atmosphere at 50-70 °C and 5-10 atm for 5-8 hours. Yields range from 90.8% to 96.5%.Step 4: Fluorination and final acid formation
React the 4-amino-2-chlorobenzoic acid with hydrogen peroxide, potassium fluoride, and phosphorus heteropoly tungstic acid ammonium salt in ionic liquid and water at 40-50 °C for 2-3 hours. Final isolation by filtration and drying yields 2-chloro-4-fluorobenzoic acid with yields up to 97.5%.
| Step | Reaction Conditions | Reagents | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Nucleophilic substitution | m-chloroaniline, 2-(trimethylsilyl) ethoxymethyl chloride, K2CO3, KI, ionic liquid | 100 | 2-3 | 90.5-96 |
| 2 | Formylation with TiCl4 | Intermediate amine, TiCl4, ionic liquid, water | 25-50 | 2-5 | 89-92 |
| 3 | Oxidation | Benzaldehyde intermediate, H2O2, triphenylphosphine radium chloride | 50-70 | 5-8 | 91-96 |
| 4 | Fluorination | 4-amino-2-chlorobenzoic acid, H2O2, KF, heteropoly tungstic acid | 40-50 | 2-3 | 95-97 |
Etherification to introduce the 2-ethoxy group
Analysis of Reaction Outcomes and Yields
The multi-step synthesis approach yields high purity intermediates with yields mostly in the 90-97% range per step, indicating efficient conversions and minimal side products. The use of ionic liquids and heteropoly acids as catalysts enhances reaction rates and selectivity, especially in the fluorination step.
The data suggest that the key to high yield and purity lies in:
- Careful control of reaction temperatures and times.
- Use of ionic liquids to stabilize intermediates.
- Efficient purification by filtration and drying after each step.
Summary Table of Preparation Method Steps
| Step Number | Intermediate/Product | Key Reagents | Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| 1 | N, N-bis-(trimethylsilyl) ethoxymethyl-3-chloroaniline | m-chloroaniline, 2-(trimethylsilyl) ethoxymethyl chloride, K2CO3, KI, ionic liquid | 100 °C, 2-3 h | 90.5-96 | Nucleophilic substitution |
| 2 | 4-bis-(trimethylsilyl) ethoxymethyl amino-2-chlorobenzaldehyde | TiCl4, ionic liquid, water | 25-50 °C, 2-5 h | 89-92 | Formylation |
| 3 | 4-amino-2-chlorobenzoic acid | H2O2, triphenylphosphine radium chloride, H2 | 50-70 °C, 5-8 h | 90.8-96.5 | Oxidation |
| 4 | 2-chloro-4-fluorobenzoic acid | H2O2, KF, phosphorus heteropoly tungstic acid ammonium salt | 40-50 °C, 2-3 h | 95-97.5 | Fluorination |
| 5 | 2-ethoxy substitution (inferred) | Ethyl halide, base (K2CO3) | 80-120 °C, variable | Not specified | Etherification |
| 6 | Ethyl ester formation | Ethanol, acid catalyst | Reflux, several hours | >90 (typical) | Esterification |
Scientific Research Applications
Ethyl 4-chloro-2-ethoxy-3-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-2-ethoxy-3-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, leading to cell death.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Analysis
Key analogues and their substituent profiles are compared below:
*Calculated based on structural analysis.
Key Observations:
Halogen Effects :
- The iodo substituent in Ethyl 4-ethoxy-3-iodobenzoate increases molecular weight and polarizability, making it suitable for radioimaging or heavy-atom derivatization .
- Bromo in Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate enables nucleophilic substitution (e.g., Suzuki couplings), unlike chloro or fluoro .
Electron-Donating vs. Withdrawing Groups: The ethoxy group (OEt) in the target compound donates electrons via resonance, activating the ring for electrophilic substitution. In contrast, nitro (NO₂) in Ethyl 4-fluoro-3-nitrobenzoate strongly withdraws electrons, deactivating the ring .
Pharmacological Relevance
Chloro- and fluorobenzoates are prominent in drug discovery:
Q & A
Q. What are the recommended spectroscopic techniques for characterizing Ethyl 4-chloro-2-ethoxy-3-fluorobenzoate, and how can researchers resolve ambiguities in structural assignments?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to identify substituent positions. Fluorine and chlorine atoms induce distinct splitting patterns; coupling constants help differentiate between ortho, meta, and para substitutions.
- Infrared (IR) Spectroscopy: Focus on ester carbonyl stretches (~1700–1750 cm) and C-F/C-Cl vibrations (1000–1300 cm) to confirm functional groups.
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns.
- Ambiguity Resolution: Cross-reference data with crystallographic studies (e.g., bond lengths and angles from single-crystal X-ray diffraction) to resolve conflicting assignments .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Stepwise Functionalization: Start with a benzoic acid derivative. Introduce ethoxy and fluorine groups via nucleophilic aromatic substitution (NAS) under controlled temperatures (40–60°C) to minimize side reactions.
- Esterification: Use ethanol and catalytic sulfuric acid for ester formation. Monitor reaction progress via thin-layer chromatography (TLC).
- Purification: Employ column chromatography with hexane:ethyl acetate (4:1) to isolate the product. Recrystallization in ethanol further enhances purity .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of fluorination and ethoxylation in the synthesis of this compound?
Methodological Answer:
- Electrophilic Aromatic Substitution (EAS): Fluorine and ethoxy groups are introduced via EAS. The chloro group acts as a meta-director, while steric hindrance from the ethoxy group influences para/ortho selectivity.
- Computational Modeling: Density Functional Theory (DFT) calculations predict transition-state energies to validate regioselectivity. Compare calculated vs. experimental F NMR chemical shifts to refine models .
Q. How do crystallographic parameters of this compound inform its stability and reactivity in pharmacological applications?
Methodological Answer:
- Crystal Packing Analysis: Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., halogen bonding between Cl and adjacent aromatic rings) that stabilize the solid-state structure.
- Pharmacological Relevance: Functionalized chloroarenes (e.g., 3-chlorosalicylates) exhibit bioactivity. Compare the compound’s torsion angles and planarity with known pharmacophores to predict binding affinity to target enzymes .
Q. How should researchers address contradictions in toxicity data for halogenated benzoate derivatives during preclinical studies?
Methodological Answer:
- In Vitro Assays: Conduct cytotoxicity screens (e.g., MTT assay on HEK293 cells) to establish baseline toxicity.
- Metabolite Profiling: Use LC-MS to identify degradation products. Compare metabolic pathways with structurally similar compounds (e.g., ethyl 3-fluorobenzoate) to pinpoint toxicophores.
- Contradiction Resolution: Replicate studies under standardized conditions (pH, temperature, solvent systems) to isolate variables causing discrepancies .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in laboratory settings?
Methodological Answer:
- Engineering Controls: Use fume hoods and closed systems to minimize inhalation exposure.
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Respiratory protection (e.g., N95 masks) is required if vapor concentrations exceed permissible limits.
- Emergency Procedures: For accidental ingestion, administer water (≤200 mL) to dilute the compound. Avoid inducing vomiting. For skin contact, rinse with water for 15 minutes and apply emollients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
